N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic organic compound characterized by a bicyclic cycloheptapyridazinone core linked to a thiazole ring bearing a bulky tert-butyl substituent.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)14-11-25-17(19-14)20-15(23)10-22-16(24)9-12-7-5-4-6-8-13(12)21-22/h9,11H,4-8,10H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROILZFOBGKXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under basic conditions.
Construction of the Cycloheptapyridazine Moiety: This step involves the condensation of a suitable dicarbonyl compound with hydrazine derivatives to form the cycloheptapyridazine ring system.
Coupling of the Two Fragments: The final step involves coupling the thiazole and cycloheptapyridazine fragments through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to reactivity and biological properties. |
| Pyridazine Moiety | Enhances pharmacological profile. |
| Acetamide Group | Imparts specific chemical functionalities. |
Biological Activities
Research indicates that compounds similar to N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibit various biological activities:
- Antimicrobial Activity : Compounds with thiazole and pyridazine structures often show significant antimicrobial effects.
- Anticancer Properties : Similar compounds have been investigated for their potential in cancer treatment due to their ability to inhibit tumor growth.
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activities that could be beneficial in treating chronic inflammatory diseases.
Potential Therapeutic Uses
The unique structural characteristics of this compound position it as a candidate for further investigation in drug development:
- Cancer Therapy : Due to its anticancer properties, it may be explored as a lead compound in developing new cancer treatments.
- Antimicrobial Agents : Its efficacy against microbial pathogens makes it a potential candidate for new antibiotics.
- Anti-inflammatory Drugs : Its anti-inflammatory properties could be harnessed in treating diseases characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound’s closest structural analog is 2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide (), which replaces the tert-butyl-thiazole group with a trifluoromethoxy-benzothiazole moiety. This substitution significantly alters electronic and steric properties:
- tert-butyl : A bulky, electron-donating group that enhances lipophilicity and may hinder enzymatic degradation.
Research Findings
Crystallographic and Hydrogen Bonding Analysis
While crystallographic data for the target compound are unavailable, studies on analogous systems (e.g., ) suggest that the cycloheptapyridazinone core adopts a boat-like conformation, enabling hydrogen bonding between the pyridazinone carbonyl and adjacent amide NH. The tert-butyl group likely disrupts intermolecular hydrogen bonding networks observed in trifluoromethoxy analogs, leading to differences in crystal packing and melting points .
Graph set analysis () predicts that the target compound’s hydrogen bonding patterns (e.g., S(6) motifs between amide groups) are less extensive than those of its polar analogs, which may form R₂²(8) rings involving CF₃O and pyridazinone groups. Such differences influence bioavailability and crystallization behavior .
Validation and Computational Tools
Structure validation tools like SHELXL () are critical for resolving conformational ambiguities in such flexible systems. For example, the Z-configuration of the thiazole-ylidene moiety would be confirmed via refinement of anisotropic displacement parameters and Hirshfeld surface analysis .
Q & A
Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including cyclization of the thiazole ring and functionalization of the pyridazinone core. Critical steps include:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole and cycloheptapyridazine moieties .
- Z-configuration control : Employing stereoselective conditions (e.g., low-temperature Wittig reactions) to maintain the (2Z) geometry .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol . Intermediate characterization : Thin-layer chromatography (TLC) for reaction monitoring and NMR (¹H/¹³C) to verify structural integrity at each stage .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, particularly for the thiazole and pyridazinone rings .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular formula (e.g., [M+H]+ ion) .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N-H) stretches .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s binding mechanism to biological targets (e.g., kinases)?
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry .
- X-ray crystallography : Co-crystallization with target enzymes (e.g., cyclin-dependent kinases) to resolve binding modes .
- Mutagenesis studies : Comparing binding kinetics between wild-type and mutant proteins to identify critical residues .
Q. How should contradictions in biological activity data (e.g., IC50 variability across assays) be resolved?
- Standardized protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), assay buffers, and incubation times .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) or Western blotting for downstream biomarkers .
- Meta-analysis : Compare data across studies using tools like Prism to account for inter-lab variability .
Q. What strategies optimize synthetic yield while maintaining stereochemical fidelity?
- Design of Experiments (DOE) : Screen parameters (temperature, solvent polarity, catalyst loading) via response surface methodology .
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to minimize byproducts .
- In situ monitoring : ReactIR to track intermediate formation and adjust conditions dynamically .
Q. How can stability under physiological conditions (pH, temperature) be evaluated?
- Forced degradation studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of the acetamide group) .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf-life .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Replace the tert-butyl group with cyclohexyl or phenyl to assess steric effects .
- In vitro profiling : Test analogs against a kinase panel (e.g., CDK2, CDK4) to correlate substituents with potency .
- Computational modeling : Molecular dynamics simulations (AMBER/CHARMM) to predict binding poses and affinity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
